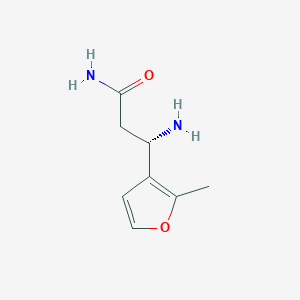

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide

CAS No.:

Cat. No.: VC20412254

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2-methylfuran-3-yl)propanamide |

| Standard InChI | InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m0/s1 |

| Standard InChI Key | IEQDZXGGGHEPML-ZETCQYMHSA-N |

| Isomeric SMILES | CC1=C(C=CO1)[C@H](CC(=O)N)N |

| Canonical SMILES | CC1=C(C=CO1)C(CC(=O)N)N |

Introduction

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group and a furan ring substituted with a methyl group at the 2-position. This compound has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of approximately 168.19 g/mol . The presence of the furan moiety contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Biological Activities and Potential Applications

Research indicates that (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide exhibits significant biological activities. It has been studied for its potential antimicrobial and antifungal properties, suggesting a role in combating infections. Additionally, its structural features may allow it to interact with specific enzymes and receptors, potentially modulating biological pathways related to neurotransmission and metabolism.

| Biological Activity | Potential Application | Mechanism |

|---|---|---|

| Antimicrobial | Treatment of infections | Interaction with microbial targets |

| Antifungal | Treatment of fungal infections | Disruption of fungal cell membranes |

| Neurotransmission modulation | Neurological disorders | Binding to neurotransmitter receptors |

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide can be achieved through various methods. These methods typically involve multiple steps, including the formation of the furan ring and the introduction of the amino group. Industrial production may utilize continuous flow reactors to enhance reaction efficiency and yield.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide, each with unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | C₄H₉NO₂ | A beta-amino acid with a simpler structure |

| 3-Amino-3-(furan-2-yl)propanamide | C₇H₁₀N₂O₂ | Lacks the methyl substitution on the furan ring |

| (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylfuran-2-yl)propanoic acid | C₁₃H₁₉NO₅ | Contains a tert-butoxycarbonyl protecting group |

The uniqueness of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide lies in its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume